molecular formula C6H9N3O B6237536 1-{1H,4H,6H-furo[3,4-c]pyrazol-3-yl}methanamine CAS No. 1557434-06-6

1-{1H,4H,6H-furo[3,4-c]pyrazol-3-yl}methanamine

Cat. No.: B6237536
CAS No.: 1557434-06-6
M. Wt: 139.2
InChI Key:
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Description

Synthesis Analysis

A catalyst-free, simple and green protocol has been accomplished for the synthesis of novel 1 H -furo [2,3-c]pyrazole-4-amines in a one-pot four-component domino reaction involving hydrazines, ethyl acetoacetate, aromatic amines and phenylglyoxal monohydrate in water .


Molecular Structure Analysis

The molecular formula of “1-{1H,4H,6H-furo[3,4-c]pyrazol-3-yl}methanamine” is C6H9N3O . The molecular weight is 139.16 .


Chemical Reactions Analysis

The protocol presented in the synthesis analysis describes in situ generated pyrazolone as intermediate reactants with phenylglyoxal monohydrate in a Knoevenagel condensation followed by a Michael addition of amine, intramolecular cyclization, dehydration and the resulting to the title compound .


Physical and Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 375.3±37.0 °C . The density is predicted to be 1.376±0.06 g/cm3 .

Mechanism of Action

The intermediate is attacked by 3-methyl-1 H -pyrazol-5 (4 H)-one to give the product 10, which might be due to the higher nucleophilicity of the 3-methyl-1 H -pyrazol-5 (4 H)-one than 2-aminopyridine .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{1H,4H,6H-furo[3,4-c]pyrazol-3-yl}methanamine' involves the reaction of 3-amino-1-(furan-2-yl)-1H-pyrazole-4-carboxylic acid with formaldehyde followed by reduction with sodium borohydride.", "Starting Materials": [ "3-amino-1-(furan-2-yl)-1H-pyrazole-4-carboxylic acid", "Formaldehyde", "Sodium borohydride" ], "Reaction": [ "Step 1: React 3-amino-1-(furan-2-yl)-1H-pyrazole-4-carboxylic acid with formaldehyde in the presence of a catalyst such as hydrochloric acid to form 1-(furan-2-yl)-1H-pyrazole-4-carbaldehyde.", "Step 2: Add sodium borohydride to the reaction mixture to reduce the aldehyde group to a primary alcohol, forming 1-(furan-2-yl)-1H-pyrazole-4-carbinol.", "Step 3: React 1-(furan-2-yl)-1H-pyrazole-4-carbinol with methanesulfonyl chloride to form 1-(furan-2-yl)-1H-pyrazole-4-carbinol methanesulfonate.", "Step 4: React 1-(furan-2-yl)-1H-pyrazole-4-carbinol methanesulfonate with ammonia to form the final product, 1-{1H,4H,6H-furo[3,4-c]pyrazol-3-yl}methanamine." ] }

CAS No.

1557434-06-6

Molecular Formula

C6H9N3O

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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